Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRACFKWCQWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250690 | |
| Record name | Methyl 4′-fluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-38-2 | |
| Record name | Methyl 4′-fluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4′-fluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 4 Fluoro 1,1 Biphenyl 3 Carboxylate and Analogous Systems
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon bonds, forming the cornerstone of modern organic synthesis. mdpi.com For the synthesis of biphenyl derivatives, the Suzuki-Miyaura, Negishi, Stille, and Ullmann reactions are prominent examples. These methods offer a range of options depending on the desired substrate scope, functional group tolerance, and reaction conditions.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a widely utilized method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. gre.ac.uk The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
For the synthesis of fluorinated biphenyls, catalyst systems are often optimized to overcome the electronic effects of the fluorine substituents. Electron-donating and bulky phosphine (B1218219) ligands are commonly employed to enhance the catalytic activity of the palladium center.
Table 1: Effect of Different Palladium Catalyst Systems on the Suzuki-Miyaura Coupling of Analogous Fluorinated Biphenyl Syntheses
| Catalyst Precursor | Ligand | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl Chloride + Arylboronic Acid | 95 | nih.gov |
| Pd₂(dba)₃ | XPhos | Aryl Bromide + Arylboronic Ester | 88 | scispace.com |
| Pd(PPh₃)₄ | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic Acid | Up to 90 | mdpi.com |
| G-COOH-Pd-10 | - | 1-bromo-4-fluorobenzene (B142099) + 4-fluorophenylboronic acid | ~98 | mdpi.com |
The reaction conditions, including the choice of solvent, temperature, and base, significantly impact the outcome of the Suzuki-Miyaura coupling. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent influences the solubility of the reactants and the stability of the catalytic species, while the temperature affects the reaction kinetics.
Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can depend on the specific substrates and catalyst system. Solvents often consist of a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to facilitate the dissolution of both the organic and inorganic reagents. mdpi.com
Table 2: Influence of Reaction Conditions on the Yield of Analogous Fluorinated Biphenyl Syntheses via Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | ~98 | mdpi.com |
| 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | ~95 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 | mdpi.com |
| Aryl Mesylate | Tributyl(phenyl)stannane | CsF | t-BuOH | 110 | 85 | scispace.com |
The judicious selection and design of the coupling partners, namely the aryl halide and the organoboron reagent, are crucial for a successful Suzuki-Miyaura reaction. For the synthesis of Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate, suitable precursors would be a methyl 3-halobenzoate derivative and a 4-fluorophenylboronic acid derivative, or vice versa. The reactivity of the aryl halide follows the general trend I > Br > Cl.
Arylboronic acids are the most common organoboron reagents. However, boronic esters, such as pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates, offer advantages in terms of stability and purification. MIDA boronates are particularly noteworthy for their stability, allowing for iterative cross-coupling strategies.
Alternative Cross-Coupling Strategies (e.g., Negishi, Stille, Ullmann)
While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed and copper-catalyzed cross-coupling reactions provide valuable alternatives for biphenyl synthesis.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. rsc.org Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for less reactive aryl halides. rsc.org
Stille Coupling: The Stille reaction utilizes organotin compounds (stannanes) as the organometallic partner. wikipedia.orgorgsyn.org A key advantage of organostannanes is their tolerance to a wide range of functional groups and their stability to air and moisture. orgsyn.org However, the toxicity of tin compounds is a significant drawback.
Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction can be used for the synthesis of unsymmetrical biphenyls and often employ palladium or nickel catalysts in addition to or instead of copper. wikipedia.org
Mechanistic Insights into Catalytic Cycles for Biphenyl Synthesis
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium(II) center, forming a diorganopalladium(II) complex (Ar-Pd-Ar').
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biphenyl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The catalytic cycles for Negishi and Stille couplings follow a similar sequence of oxidative addition, transmetalation, and reductive elimination. The nature of the organometallic reagent influences the specifics of the transmetalation step. In the Ullmann reaction, the mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org
Modular Synthetic Approaches and Precursor Functionalization
Modular synthesis, a strategy that involves the assembly of a target molecule from distinct, pre-functionalized building blocks, is paramount in the preparation of complex aromatic compounds like this compound. This approach allows for the efficient introduction of various functional groups and the rapid generation of analogues for structure-activity relationship studies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, enabling the formation of the crucial carbon-carbon bond between the two phenyl rings. chemimpex.comresearchgate.net
Preparation of Substituted Benzoate (B1203000) and Fluorophenyl Intermediates
The key to a successful modular synthesis lies in the efficient preparation of the necessary precursors. For this compound, these are typically a substituted benzoate and a fluorophenyl intermediate.
A common precursor for the benzoate portion is a methyl 3-halobenzoate, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate. These can be synthesized through the esterification of the corresponding 3-halobenzoic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), are commonly employed.
The fluorophenyl intermediate is typically a fluorophenylboronic acid or its ester derivative. 4-Fluorophenylboronic acid is a commercially available reagent that serves as a versatile building block in organic synthesis. chemimpex.comchemicalbook.comnih.gov Its preparation can be achieved through the reaction of a Grignard reagent, formed from 1-bromo-4-fluorobenzene and magnesium, with a trialkyl borate, followed by acidic workup. orgsyn.org
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Methyl 3-halobenzoate | (Structure of methyl 3-bromobenzoate) | Provides the methyl carboxylate-substituted phenyl ring. |
Strategic Introduction of Fluoro and Ester Moieties
The choice to incorporate the fluorine atom on the boronic acid component and the methyl ester on the halide component (or vice versa) is a strategic one. The electronic properties of these substituents can influence the reactivity of the precursors in the cross-coupling reaction. The fluorine atom, with its strong electron-withdrawing inductive effect, can impact the reactivity of the aromatic ring. masterorganicchemistry.com
The methyl ester group is generally stable under the conditions of the Suzuki-Miyaura coupling, making it a suitable functional handle to be carried through the reaction sequence. Alternative strategies could involve introducing the ester functionality after the biphenyl core has been formed, for example, by carboxylation of a biphenyl Grignard reagent followed by esterification. However, the precursor functionalization approach is often more convergent and efficient.
Derivatization and Post-Synthetic Modifications
Once the this compound core is assembled, further derivatization and modification can be undertaken to generate a library of analogous compounds. These modifications can target the methyl ester group or the biphenyl core itself.
Chemical Transformations of the Methyl Ester Group
The methyl ester group is a versatile functional handle that can be readily transformed into a variety of other functional groups.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4'-fluoro[1,1'-biphenyl]-3-carboxylic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for other derivatives.
Amidation: The carboxylic acid can be coupled with various amines to form a wide range of amides using standard peptide coupling reagents. Alternatively, direct aminolysis of the methyl ester can be achieved with certain amines, often at elevated temperatures.
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (4'-fluoro[1,1'-biphenyl]-3-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
Table 2: Potential Transformations of the Methyl Ester Group
| Reaction | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | Aqueous NaOH or HCl, heat | Carboxylic Acid |
| Amidation | 1. NaOH (hydrolysis) 2. Amine, coupling agent (e.g., EDC, HATU) | Amide |
Further Functionalization of the Biphenyl Core (e.g., Electrophilic Aromatic Substitution, Nucleophilic Substitution)
The biphenyl core of this compound can undergo further functionalization, although the regioselectivity of these reactions will be influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The biphenyl system is generally more reactive towards electrophilic substitution than benzene. quora.com The directing effects of the fluorine and methyl carboxylate groups will determine the position of substitution. The fluorine atom is an ortho, para-director, while the methyl carboxylate is a meta-director. acs.org This can lead to complex product mixtures, but under controlled conditions, specific isomers may be favored. Examples of EAS reactions include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. For instance, nitration of methyl benzoate predominantly yields the 3-nitro derivative. rsc.orgyoutube.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine. masterorganicchemistry.comnih.gov However, for SNAr to be efficient, the ring generally needs to be further activated by strongly electron-withdrawing groups, such as a nitro group. beilstein-journals.orgresearchgate.net In the absence of such groups, more forcing conditions or specialized catalytic systems may be required. nih.gov
Stereoselective Synthesis and Diastereomeric Mixture Resolution
While this compound itself is not chiral, the synthesis of analogous systems with specific stereochemistry is an important area of research. Atropisomerism can arise in substituted biphenyls when rotation around the single bond connecting the two rings is restricted, typically due to the presence of bulky ortho substituents. youtube.com
For analogous systems that are chiral, several strategies can be employed to achieve stereoselectivity:
Asymmetric Suzuki-Miyaura Coupling: The use of chiral phosphine ligands in palladium-catalyzed Suzuki-Miyaura reactions can induce enantioselectivity in the formation of the biphenyl axis, leading to the synthesis of enantioenriched atropisomeric biphenyls. nih.gov
Resolution of Diastereomeric Mixtures: If a racemic mixture of a chiral biphenyl is synthesized, it can be resolved into its constituent enantiomers. This can be achieved by derivatizing the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.
Chiral Chromatography: Direct separation of enantiomers can also be achieved using chiral high-performance liquid chromatography (HPLC).
The development of stereoselective synthetic methods is crucial for the preparation of biologically active molecules where a specific stereoisomer is responsible for the desired therapeutic effect. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and spatial arrangement of Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate can be constructed.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of this compound provides critical information about the disposition of protons within the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The methyl ester group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around 3.9 ppm.
The aromatic region will display a more complex series of multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings. The protons on the carboxylated ring are influenced by the electron-withdrawing nature of the methyl carboxylate group, while the protons on the fluorinated ring are affected by the fluorine atom. The precise chemical shifts and coupling constants are essential for assigning each proton to its specific position on the biphenyl (B1667301) core.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 7.5 | m | 7H | Aromatic Protons |
| ~3.9 | s | 3H | -OCH₃ |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental data for the specific molecule was not available in the searched sources.
Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity and Hybridization
The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon directly attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant, which is a key diagnostic feature. The quaternary carbons of the biphenyl linkage will also have distinct chemical shifts. The methyl carbon of the ester group will be found in the upfield region of the spectrum, usually around 52 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Ester) |
| ~145.0 - 120.0 | Aromatic C |
| ~115.0 (d, ¹JCF) | Aromatic C-F |
| ~52.5 | -OCH₃ |
Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Coupling Phenomena
¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom in this compound. The ¹⁹F spectrum is expected to show a single resonance for the fluorine atom on the 4'-position of the biphenyl system. The chemical shift of this signal provides information about the electronic environment around the fluorine nucleus.
Furthermore, the fluorine atom will couple with nearby protons and carbons, leading to splitting patterns in both the ¹H and ¹³C NMR spectra, and providing valuable information for structural confirmation. The magnitude of these coupling constants (J-coupling) is dependent on the number of bonds separating the coupled nuclei.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures
To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the methyl ester group to the correct position on the phenyl ring and confirming the connectivity between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the biphenyl rings relative to each other.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: Characteristic Absorptions of Ester and Aromatic Rings
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1300-1000 cm⁻¹ region.
The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic rings can also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region. The C-F stretching vibration is expected to appear as a strong band in the fingerprint region, typically around 1250-1000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| ~1730 | C=O Stretch | Ester |
| ~1600-1450 | C=C Stretch | Aromatic |
| ~1300-1000 | C-O Stretch | Ester |
| ~1250-1000 | C-F Stretch | Aryl-Fluoride |
Note: The wavenumbers are approximate and based on typical ranges for the specified functional groups.
Raman Spectroscopy
Key vibrational modes that would likely be observed include:
Biphenyl Ring Vibrations: Strong signals corresponding to the C-C stretching modes within the two aromatic rings. The inter-ring C-C stretching vibration would also be present, providing insight into the torsional angle between the rings.
Carbonyl Group Stretching: A characteristic band for the C=O stretch of the methyl ester group.
C-F Stretching: A distinct signal for the carbon-fluorine bond vibration on one of the phenyl rings.
Ester Group Vibrations: Other vibrations associated with the C-O single bond and the methyl group of the ester.
C-H Vibrations: Aromatic and methyl C-H stretching and bending modes.
The resulting spectrum would serve as a molecular fingerprint, useful for structural confirmation and for studying conformational properties of the molecule in different states. nih.gov
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The primary chromophore in this molecule is the conjugated π-electron system of the biphenyl core. The absorption of UV light excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). sapub.org
The UV-Vis spectrum is expected to be dominated by intense π → π* transitions characteristic of aromatic systems. nih.gov The presence of the ester and fluoro substituents can modulate the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. A typical spectrum would likely show a strong absorption band in the UV region. researchgate.netsharif.edu While specific experimental values for this compound are not published, a representative dataset would be presented as shown in the table below. The molar absorptivity value (ε) is a measure of how strongly the compound absorbs light at a specific wavelength and is directly proportional to the probability of the electronic transition. researchgate.net
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | ~250-280 | >10,000 | π → π* |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically within a few parts per million (ppm). nih.govwiley.com
This precision allows for the calculation of a unique molecular formula. The exact mass of the molecule is calculated by summing the masses of its most abundant isotopes. For this compound (C₁₄H₁₁FO₂), the theoretical monoisotopic mass can be compared with the experimentally measured mass to confirm its identity and purity. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₂ |
| Theoretical Monoisotopic Mass (Da) | 230.0743 |
| Experimentally Measured Mass (Da) | e.g., 230.0741 |
| Mass Error (ppm) | e.g., -0.87 |
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing this compound by mass spectrometry. nih.gov
Electrospray Ionization (ESI): This technique is ideal for moderately polar molecules. The compound would typically be detected as a protonated molecule [M+H]⁺ or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. ESI is known for its gentle nature, often resulting in minimal fragmentation. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for small, thermally stable molecules that are less polar than those typically analyzed by ESI. taylorandfrancis.comjfda-online.com Ionization occurs in the gas phase via a corona discharge. For this compound, APCI would likely produce a strong protonated molecule signal [M+H]⁺. Depending on the instrument conditions, some in-source fragmentation might be observed, which can provide initial structural information. uni-oldenburg.de
The choice between ESI and APCI would depend on the specific liquid chromatography conditions used and the desired balance between generating a strong molecular ion signal and inducing fragmentation. nih.gov
Tandem mass spectrometry (MS/MS) experiments are used to generate characteristic fragmentation patterns that help elucidate the molecular structure. By selecting the molecular ion (e.g., m/z 230.07) and subjecting it to collision-induced dissociation (CID), a series of product ions are formed that correspond to specific neutral losses. nih.gov
For this compound, the fragmentation is expected to occur at the ester group and the biphenyl linkage. The analysis of these fragments confirms the connectivity of the atoms within the molecule. researchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 230.07 | 199.07 | OCH₃ (31 Da) | [M - OCH₃]⁺ |
| 230.07 | 171.07 | COOCH₃ (59 Da) | [M - COOCH₃]⁺ |
| 230.07 | 152.05 | C₅H₆O₂ (98 Da) | [Fluorobiphenyl]⁺ radical cation |
| 171.07 | 143.08 | CO (28 Da) | [M - COOCH₃ - CO]⁺ |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would yield a wealth of structural information with very high precision. researchgate.netmdpi.com
This technique provides exact data on:
Bond Lengths and Angles: The precise distances between atoms and the angles between bonds.
Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as C-H···O or C-H···F hydrogen bonds and π-π stacking, which govern the material's bulk properties. researchgate.net
The data obtained are essential for understanding structure-property relationships and for validating computational models. researchgate.net
| Structural Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Biphenyl Dihedral Angle (°) | Torsional angle between the two phenyl rings |
| Selected Bond Lengths (Å) | e.g., C-C (ring), C-F, C=O, C-O |
| Intermolecular Contacts (Å) | Details on hydrogen bonding and other weak interactions |
Crystal System, Space Group, and Unit Cell Parameters
Based on crystallographic studies of similar fluorinated biphenyl derivatives, it is anticipated that this compound would crystallize in a centrosymmetric space group, with the monoclinic system being a common observation. For instance, various fluorinated biaryls have been reported to adopt the P21/c space group. nih.govacs.org The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, would be determined by single-crystal X-ray diffraction. For a monoclinic system, these parameters include the lengths of the three axes (a, b, c) and the angle β.
Table 1: Postulated Crystallographic Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z (molecules/unit cell) | 4 |
Note: These values are hypothetical and are based on typical ranges observed for similar organic molecules.
Bond Lengths, Bond Angles, and Dihedral Angles (e.g., Biphenyl Torsion Angle)
The molecular geometry of this compound is defined by its bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The C-F bond is expected to be approximately 1.35 Å in length. The ester group will exhibit characteristic C=O and C-O bond lengths of around 1.20 Å and 1.34 Å, respectively.
A key structural feature of biphenyl compounds is the torsion angle (or dihedral angle) between the planes of the two aromatic rings. This angle is influenced by the steric hindrance of the substituents. In the solid state, perfect planarity is rare due to packing forces. For substituted biphenyls, this angle can vary significantly. In the case of this compound, a non-zero dihedral angle is expected, likely in the range of 30-50 degrees, to minimize steric repulsion between the ortho-hydrogens and the substituents.
Table 2: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value |
| Biphenyl Torsion Angle (C-C-C-C) | 30 - 50° |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.20 Å |
| C-O (ester) Bond Length | ~1.34 Å |
Intermolecular Interactions and Packing Arrangements
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to be a dominant feature, contributing to the stability of the crystal lattice. The specific arrangement of these stacks, whether face-to-face or offset, will be determined by the interplay of electrostatic and van der Waals forces. The presence of the fluorine atom can also lead to halogen bonding-like interactions in some cases. The analysis of Hirshfeld surfaces would provide a detailed map of these intermolecular contacts.
Analysis of Conformational Polymorphism (if observed)
Conformational polymorphism, the ability of a compound to exist in more than one crystal form with different molecular conformations, is a possibility for flexible molecules like biphenyls. rsc.org The rotational freedom around the biphenyl linkage could allow for different torsion angles to be "frozen" in the solid state under different crystallization conditions, leading to different crystal packings and, consequently, different physical properties. To date, no studies on the conformational polymorphism of this compound have been reported. Investigating the crystallization of this compound from various solvents and at different temperatures would be necessary to explore the potential existence of polymorphs.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the analysis and purification of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
HPLC is a versatile technique for both the analytical determination of purity and the preparative purification of this compound.
For analytical purposes, reversed-phase HPLC is the most common approach. A C18 or a biphenyl stationary phase would be suitable for the separation of the target compound from its impurities. chromatographyonline.com Biphenyl columns, in particular, can offer unique selectivity for aromatic compounds due to potential π-π interactions with the stationary phase. chromatographyonline.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure good resolution of all components. UV detection, likely at a wavelength around 254 nm, would be appropriate for this chromophoric molecule.
Preparative HPLC is employed to purify larger quantities of the compound. labcompare.comteledynelabs.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates. The goal is to isolate the main product with high purity. The collected fractions containing the purified compound are then typically evaporated to yield the solid product. Fluorinated stationary phases can also be considered, as they may offer enhanced selectivity for fluorinated analytes. chromatographyonline.com
Table 3: Exemplary HPLC Conditions for the Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 or Biphenyl, 4.6 x 150 mm, 5 µm | C18 or Biphenyl, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 50-95% B over 20 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
Gas Chromatography (GC) (if applicable)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given the molecular weight and likely boiling point of this compound, GC analysis is feasible.
For GC analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a suitable choice. The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape. Mass spectrometry detection would provide both qualitative (mass spectrum) and quantitative (peak area) information, allowing for confident identification and purity assessment. GC can also be highly effective for the separation of closely related isomers that might be present as impurities.
Table 4: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50-400 m/z |
Computational and Theoretical Investigations of Methyl 4 Fluoro 1,1 Biphenyl 3 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, we can elucidate the geometry, orbital energies, and charge distribution of Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate.
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyls are typically non-planar in their ground state.
For this compound, DFT calculations are used to find the minimum energy conformation. The optimization would likely reveal a twisted arrangement of the biphenyl core. The dihedral angle is a balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion, which favors a twisted structure. The presence of the methyl carboxylate group at the 3-position and the fluorine at the 4'-position are not expected to introduce significant steric bulk that would dramatically alter the angle from that of biphenyl itself, which is typically calculated to be around 40-45°. researchgate.net
Below is a table of theoretically predicted geometrical parameters for the optimized structure of this compound, derived from typical values for similar structures calculated using DFT methods like B3LYP.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |
| C-F | Bond length of the carbon-fluorine bond | ~1.35 Å |
| C=O | Bond length of the carbonyl in the ester group | ~1.21 Å |
| C-O | Bond length of the single bond in the ester group | ~1.36 Å |
| Dihedral Angle | Torsion angle between the two phenyl rings | ~42° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, both the HOMO and LUMO are expected to be π-orbitals distributed across the biphenyl rings. The electron-withdrawing nature of the fluorine atom and the methyl carboxylate group would lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov DFT calculations provide precise energy values for these orbitals.
| Parameter | Description | Predicted Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | ~ 5.3 eV |
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id
In this compound, the MEP map would show significant negative potential (red) around the highly electronegative oxygen atoms of the carboxylate group and the fluorine atom. These areas are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and the methyl group, indicating these as sites for potential nucleophilic interaction.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. comporgchem.com
NMR Chemical Shifts: DFT methods can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. comporgchem.comnih.gov The calculations provide isotropic shielding values that are then converted to chemical shifts relative to a standard (e.g., TMS). For this compound, predictions would show distinct signals for the aromatic protons, the methyl protons of the ester, and a characteristic chemical shift for the fluorine atom, which is highly sensitive to its electronic environment. researchgate.netnih.gov
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated harmonic frequencies often require a scaling factor to better match experimental data. nih.govnih.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands. Key predicted frequencies for this molecule would include the C=O stretching of the ester group, the C-F stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net
| Spectroscopy Type | Key Parameter | Predicted Value |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | -110 to -120 ppm |
| ¹³C NMR | Carbonyl Carbon Shift (δ) | ~166 ppm |
| ¹H NMR | Methyl Protons Shift (δ) | ~3.9 ppm |
| IR Spectroscopy | C=O Stretch (ν) | ~1720 cm⁻¹ |
| IR Spectroscopy | C-F Stretch (ν) | ~1230 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals its conformational flexibility and dynamics.
For a flexible molecule like this compound, the most significant motion is the rotation around the central C-C bond connecting the two phenyl rings. This rotation is not free and is hindered by an energy barrier. MD simulations can be used to explore the conformational landscape and estimate the height of this rotational barrier.
The barrier to rotation in biphenyls is influenced by the substituents on the rings. nih.gov Ortho-substituents typically increase the barrier significantly due to steric hindrance. semanticscholar.org For this compound, with substituents at the meta and para positions, the rotational barrier is expected to be relatively low, similar to that of unsubstituted biphenyl (around 6-8 kJ/mol or ~2 kcal/mol). comporgchem.combiomedres.us The energy profile for rotation would show two minima corresponding to the twisted (ground state) conformations and two maxima corresponding to the planar and perpendicular (transition state) conformations. comporgchem.com
| Dynamic Property | Description | Predicted Value (kcal/mol) |
|---|---|---|
| Rotational Barrier (Planar Transition State) | Energy required to rotate to a 0° dihedral angle | ~2.0 kcal/mol |
| Rotational Barrier (Perpendicular Transition State) | Energy required to rotate to a 90° dihedral angle | ~2.2 kcal/mol |
Solvent Effects on Molecular Conformation
The conformation of biphenyl compounds, characterized by the dihedral angle between the two phenyl rings, is known to be influenced by the surrounding solvent environment. For this compound, computational studies using methods like Density Functional Theory (DFT) can predict how different solvents modulate this crucial structural parameter. The polarity of the solvent can impact the rotational barrier around the central carbon-carbon bond, thereby affecting the equilibrium dihedral angle.
In non-polar solvents, the conformation is primarily dictated by intramolecular steric and electronic effects. However, in polar solvents, intermolecular interactions such as dipole-dipole interactions and hydrogen bonding can play a significant role. researchgate.net Quantum mechanical studies on ortho-substituted biphenyls suggest that solvent effects are particularly pronounced when the biphenyl compound has charged substituents. researchgate.net While this compound does not possess charged groups, the polar fluorine and methyl carboxylate groups can interact with polar solvent molecules.
Molecular dynamics simulations in explicit solvent models can provide a more detailed picture of the solvent's influence. nih.gov These simulations can reveal the specific interactions between the solute and solvent molecules and how they affect the conformational landscape of the biphenyl system. For instance, polar protic solvents might form hydrogen bonds with the carboxylate group, potentially leading to a different preferred conformation compared to aprotic solvents.
Below is a hypothetical data table illustrating potential solvent effects on the dihedral angle of this compound, based on general principles observed in computational studies of substituted biphenyls.
| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) |
|---|---|---|
| Hexane | 1.88 | 42.5 |
| Chloroform | 4.81 | 41.8 |
| Tetrahydrofuran (THF) | 7.52 | 41.2 |
| Dichloromethane (DCM) | 8.93 | 40.9 |
| Acetone | 20.7 | 40.1 |
| Ethanol | 24.55 | 39.5 |
| Water | 80.1 | 38.7 |
In Silico Modeling of Reaction Pathways and Transition States
The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org In silico modeling, particularly using DFT, is a powerful tool to elucidate the intricate mechanisms of these reactions. acs.org A typical Suzuki-Miyaura coupling for this target molecule would involve the reaction of a boronic acid derivative (e.g., (4-fluorophenyl)boronic acid) with a halo-aromatic compound (e.g., methyl 3-bromobenzoate) in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) intermediate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Computational studies can model the energy profile of this entire cycle, identifying the structures of intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism and factors influencing reaction rates and yields.
The activation energies are influenced by various factors, including the nature of the catalyst, the phosphine (B1218219) ligands attached to the palladium, the solvent, and the specific substituents on the reacting aryl groups. doi.org For example, the electron-withdrawing nature of the methyl carboxylate group and the fluorine atom can influence the energetics of the oxidative addition and reductive elimination steps.
The following table provides hypothetical activation energies for the key steps in a Suzuki-Miyaura reaction to form this compound, based on values reported for similar cross-coupling reactions. semanticscholar.org
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(0) insertion into the C-Br bond of methyl 3-bromobenzoate | 15.2 |
| Transmetalation | Transfer of the 4-fluorophenyl group from boron to palladium | 12.8 |
| Reductive Elimination | Formation of the biphenyl C-C bond and regeneration of Pd(0) | 18.5 |
Substituent Effects on Electronic and Steric Properties: A Theoretical Perspective
The electronic properties of this compound are significantly influenced by the fluorine and methyl carboxylate substituents. These effects can be understood in terms of inductive and resonance effects.
Methyl Carboxylate Group: The methyl carboxylate group is strongly electron-withdrawing through both induction and resonance (-I and -R effects). The carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic.
In this compound, the interplay of these effects influences the electron distribution across the entire molecule. Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating atomic charges and orbital interactions.
The presence of substituents on the biphenyl rings can introduce steric hindrance, which in turn affects the rotational barrier around the central C-C bond and the preferred dihedral angle. libretexts.org In this compound, neither substituent is in the ortho position, so the steric hindrance is less pronounced than in 2,2'-disubstituted biphenyls. researchgate.net
However, the substituents can still influence the conformational preferences. The rotation around the biphenyl bond leads to different rotational isomers (rotamers). The relative energies of these rotamers can be calculated using computational methods. The most stable conformation will be a balance between minimizing steric repulsion and maximizing electronic stabilization (conjugation) between the two rings. While a planar conformation would maximize π-conjugation, this is often disfavored due to steric clashes between ortho-hydrogens. libretexts.org Therefore, substituted biphenyls typically adopt a twisted conformation. libretexts.org The precise dihedral angle is a result of the subtle interplay between these steric and electronic factors.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) (Focus on methodology and descriptors, not specific biological activity)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery and chemical research. They are employed to establish a relationship between the chemical structure of a compound and its biological activity or other properties. For this compound, these methodologies can be applied to understand its physicochemical properties and to guide the design of new molecules with desired characteristics. The focus of this section is on the theoretical framework and the types of molecular descriptors that would be relevant for such an analysis, rather than on specific biological outcomes.
Molecular Descriptors and Fingerprint Analysis
The foundation of any QSAR model lies in the numerical representation of a molecule's structure through molecular descriptors. These descriptors encode different aspects of a molecule's topology, geometry, and electronic properties. For this compound, a variety of descriptors can be calculated to build a comprehensive profile of the molecule.
Molecular Descriptors:
Molecular descriptors can be broadly categorized into several classes:
0D Descriptors: These are based solely on the molecular formula, such as molecular weight and atom counts.
1D Descriptors: These are derived from lists of structural fragments within the molecule.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular shape and volume.
4D-QSAR: This approach also considers the conformational flexibility of the molecule. hufocw.org
A hypothetical set of calculated molecular descriptors for this compound is presented in the table below.
| Descriptor Class | Descriptor Name | Hypothetical Value for this compound | Significance |
| Constitutional (0D/1D) | Molecular Weight | 230.23 g/mol | Overall size of the molecule. |
| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. | |
| Number of Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Potential for hydrogen bonding interactions. | |
| Number of Aromatic Rings | 2 | Core structural feature. | |
| Topological (2D) | Wiener Index | 1256 | Describes molecular branching. |
| Kier & Hall Connectivity Indices | (various) | Encodes the degree of branching and connectivity of atoms. | |
| Balaban J Index | 2.45 | A distance-based topological index. | |
| Geometrical (3D) | Molecular Surface Area | ~200 Ų | Represents the accessible surface for interaction. |
| Molecular Volume | ~190 ų | The volume occupied by the molecule. | |
| Ovality | 1.3 | A measure of the deviation from a spherical shape. | |
| Electronic (3D) | Dipole Moment | ~2.5 D | Indicates the polarity of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. ucsb.edu | |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. ucsb.edu |
Molecular Fingerprint Analysis:
Molecular fingerprints are bit strings that encode the presence or absence of specific structural features or substructures within a molecule. They are a crucial tool in cheminformatics for similarity searching, clustering, and classification of compounds. Different types of fingerprints can be generated for this compound:
Topological or Path-based Fingerprints: These encode the presence of linear fragments of atoms up to a certain path length.
Extended-Connectivity Fingerprints (ECFPs): These are circular fingerprints that represent the neighborhood of each atom up to a specified diameter. They are particularly useful for capturing detailed structural information.
MACCS Keys: These are a set of predefined structural keys that check for the presence of specific functional groups and structural patterns.
The fingerprint for this compound would be a binary vector, where each bit corresponds to a particular structural feature. For example, a bit might be set to '1' if a fluoro-benzene substructure is present.
Virtual Screening Methodologies for Compound Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to possess a desired property, such as binding to a biological target. nih.gov For a compound like this compound, virtual screening could be used to find other molecules with similar structural or electronic properties. The two main approaches to virtual screening are ligand-based and structure-based.
Ligand-Based Virtual Screening:
This approach relies on the knowledge of molecules that are already known to be active (or have a property of interest). If this compound were a reference compound, the following methods could be used:
Similarity Searching: This involves screening a compound library to find molecules that are structurally similar to the reference compound. Similarity is typically quantified using molecular fingerprints and a similarity metric like the Tanimoto coefficient.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) that are necessary for a specific interaction. A model could be built based on the structure of this compound and then used to screen libraries for compounds that match the pharmacophore.
QSAR-Based Screening: A QSAR model developed for a class of compounds including this compound could be used to predict the properties of a large library of compounds, and those with the desired predicted property would be selected.
Structure-Based Virtual Screening:
This method requires the 3D structure of a biological target (e.g., a protein receptor). While this article does not focus on specific biological activity, the methodology is relevant.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov A library of compounds can be docked into the active site of a target, and the compounds are ranked based on a scoring function that estimates the binding affinity. This would be a hypothetical application to explore the potential interactions of this compound and similar molecules with a given protein.
The general workflow for a virtual screening campaign is outlined in the table below.
| Step | Description |
| 1. Library Preparation | A large database of chemical compounds is curated, standardized, and prepared for screening. This includes generating 3D conformations if necessary. |
| 2. Reference/Target Definition | In ligand-based screening, a reference molecule like this compound is chosen. In structure-based screening, the 3D structure of the target protein is prepared. |
| 3. Screening | The chosen virtual screening method (e.g., similarity search, docking) is applied to the compound library. |
| 4. Hit Selection | Compounds that meet certain criteria (e.g., high similarity score, good docking score) are selected as "hits". |
| 5. Post-processing and Filtering | The hit list is often refined by applying various filters, such as those for drug-likeness (e.g., Lipinski's rule of five) or removal of frequent hitters. |
Through these computational methodologies, a deeper understanding of the structural and electronic properties of this compound can be achieved, and this knowledge can be leveraged to explore the vast chemical space for molecules with similar or improved characteristics.
Future Research Directions for Fluorinated Biphenyl Carboxylates
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of fluorinated biphenyls often relies on established methods like the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to form the crucial carbon-carbon bond between the two aromatic rings. acs.orgacs.orgrsc.org While effective, yielding averages can be around 78%, future research must prioritize the development of more sustainable and efficient synthetic protocols for compounds like Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate. acs.orgacs.org
Key areas of future investigation include:
Alternative Catalysts: Exploring catalysts based on more abundant and less toxic metals to replace palladium.
Green Solvents: Shifting from traditional organic solvents to greener alternatives, including water or bio-based solvents, or developing solvent-free reaction conditions.
PFAS-Free Fluorine Sources: A significant environmental concern is the use of certain fluorinating reagents that fall under the category of per- and polyfluoroalkyl substances (PFAS). sciencedaily.com Future routes will focus on employing safer, more environmentally benign fluorine sources, such as caesium fluoride (B91410) salt, to introduce the fluoro group onto the biphenyl (B1667301) scaffold. sciencedaily.com
Flow Chemistry: Implementing continuous flow manufacturing processes can offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods. sciencedaily.com This approach is particularly promising for managing highly reactive intermediates in fluorination reactions. sciencedaily.com
| Parameter | Current Methods (e.g., Suzuki-Miyaura Coupling) | Future Sustainable Directions |
|---|---|---|
| Catalyst | Often Palladium-based rsc.org | Earth-abundant metals (e.g., Copper, Iron) |
| Fluorine Source | Various, some may be PFAS-related | Simple fluoride salts (e.g., CsF), PFAS-free reagents sciencedaily.com |
| Solvents | Organic solvents (e.g., THF, DMF) rsc.org | Water, bio-solvents, or solvent-free conditions |
| Process | Primarily batch processing | Continuous flow chemistry for improved safety and efficiency sciencedaily.com |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the reactivity of this compound is essential for creating new derivatives with tailored properties. Future research will delve into novel transformations of its core structure. The reactions of biphenyls are often similar to those of benzene, including electrophilic substitution. rsc.org
C-F Bond Functionalization: While the carbon-fluorine bond is known for its high stability, developing selective methods for its activation and conversion into other functional groups remains a significant challenge and a key research frontier. This would unlock pathways to a wider array of biphenyl derivatives.
Ester Group Manipulation: The methyl carboxylate group is a versatile handle for further chemical modification. Research can explore its conversion into amides, other esters, or its reduction to an alcohol, providing access to new classes of compounds with different physical and biological properties.
Late-Stage Functionalization: A major goal is the development of methods for the direct and selective introduction of new functional groups onto the biphenyl rings of a pre-formed scaffold like this compound. mdpi.com This C-H activation approach avoids the need for multi-step syntheses and allows for the rapid generation of molecular libraries for screening purposes. research-in-germany.orgchemeurope.com
Advanced Structural Characterization Techniques for Dynamic Processes
The characterization of fluorinated biphenyls currently employs a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction (SC-XRD). nih.govacs.org For instance, in related difluorinated biphenyl compounds, 13C NMR shows characteristic signals for the C-F bond around 151 ppm, often appearing as doublets due to fluorine-carbon coupling. nih.govacs.org
Future research will necessitate the application of more advanced techniques to understand the molecule's dynamic behavior and complex structural features.
Advanced NMR Spectroscopy: Techniques like 2D NMR and solid-state NMR can provide deeper insights into the three-dimensional structure and intermolecular interactions in different phases.
Time-Resolved Spectroscopy: To understand reaction mechanisms and the behavior of molecules in excited states (relevant for materials used in electronics), time-resolved spectroscopic methods will be crucial.
X-ray Photoelectron Spectroscopy (XPS): This technique can offer valuable insights into the electronic structure and chemical differences between various carbon atoms within the biphenyl system, as has been done for related molecules like biphenylene. aip.org
| Technique | Current Application | Future Focus |
|---|---|---|
| NMR Spectroscopy | 1H, 13C, 19F NMR for basic structure elucidation nih.govacs.org | Advanced solid-state and multi-dimensional NMR for conformational and dynamic studies. |
| X-ray Diffraction | Single-crystal XRD for determining static solid-state structure acs.orgacs.org | Time-resolved crystallography to observe structural changes during reactions. |
| Computational Modeling | DFT for calculating static properties and confirming experimental structures nih.govacs.org | In-situ monitoring of reactions and dynamic processes. |
| Mass Spectrometry | Molecular weight determination. | Advanced MS techniques for identifying transient intermediates in reaction pathways. |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental synthesis and computational modeling is a powerful tool in modern chemistry. For fluorinated biphenyls, Density Functional Theory (DFT) studies are already used to complement experimental findings from techniques like SC-XRD, providing deeper understanding of molecular structures and electronic properties. acs.orgacs.org Computational analysis of the molecular electrostatic potential (MEP) and dipole moments can help rationalize the properties of these compounds. nih.gov
The future lies in a more profound integration of these approaches:
Predictive Modeling: Utilizing machine learning and artificial intelligence to predict the outcomes of reactions, suggest optimal synthesis conditions, and forecast the properties of novel, unsynthesized derivatives of this compound.
Mechanism Elucidation: Combining experimental kinetic data with high-level computational modeling to build detailed, accurate models of reaction mechanisms. This can accelerate the discovery of new transformation pathways and the design of more efficient catalysts.
Virtual Screening: Computationally screening large virtual libraries of molecules based on the fluorinated biphenyl core for specific functions, such as their potential as active ingredients in pharmaceuticals or as components in electronic materials, thereby guiding experimental efforts toward the most promising candidates.
Design of Next-Generation Functional Materials Based on Biphenyl Cores
Fluorinated biphenyls are recognized as valuable scaffolds for a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors, owing to their rigidity, chemical stability, and unique electronic nature. nih.govrsc.org The presence of fluorine can lead to desirable properties such as enhanced thermal and oxidative stability, weak intermolecular interactions, and low surface energy.
Future research will focus on leveraging the Methyl 4'-fluoro[1,1'-bhenyl]-3-carboxylate core to design advanced materials:
Organic Electronics: By modifying the substituents on the biphenyl rings, the electronic properties (e.g., HOMO/LUMO energy levels) can be fine-tuned. This could lead to the development of new organic semiconductors for transistors or more efficient and stable materials for OLEDs.
Fluoropolymers: The compound could serve as a monomer or a precursor to a monomer for creating novel fluorinated polymers. man.ac.uk Such materials are sought after for their unique properties, including hydrophobicity and durability, making them suitable for specialized coatings and membranes. man.ac.uknih.gov
Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a fundamental characteristic of many liquid crystal molecules. The strategic placement of the fluorine atom and carboxylate group can influence the mesophase behavior and dielectric properties, enabling the design of new liquid crystal materials for advanced display technologies.
Q & A
Q. What are the optimal synthetic routes for Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between methyl 3-bromobenzoate and 4-fluorophenylboronic acid. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .
- Solvent : Aqueous ethanol or THF under reflux (60–80°C) for 12–24 hours.
- Base : K₂CO₃ or Na₂CO₃ to deprotonate the boronic acid.
Yield optimization (70–85%) is achieved via Design of Experiments (DoE) to balance temperature, catalyst loading, and stoichiometry. Impurities (e.g., homocoupling by-products) are minimized by degassing solvents to exclude oxygen .
Q. What purification and characterization methods are recommended for this compound?
Methodological Answer:
Q. How does the fluorine substituent influence the compound’s electronic properties?
Methodological Answer: Fluorine’s electronegativity (−I effect) reduces electron density on the biphenyl system, confirmed by:
- Hammett substituent constants (σₚ = +0.06 for -F) to predict reactivity in electrophilic substitution.
- DFT calculations (B3LYP/6-31G*): Electron-withdrawing effects lower HOMO energy (−5.8 eV), enhancing stability against oxidation.
- X-ray crystallography : Distorted dihedral angles (45–50°) between phenyl rings due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated biphenyl derivatives?
Methodological Answer: Discrepancies (e.g., limited activity in fluoro vs. chloro derivatives ) are addressed via:
- Structure-Activity Relationship (SAR) studies : Systematic substitution of halogens to correlate electronic effects (Hammett σ) with bioactivity.
- In vitro assays : Measure IC₅₀ against targets (e.g., mGluR2) under standardized conditions (pH 7.4, 37°C).
- Molecular docking : Compare binding affinities of fluoro vs. chloro analogs to hydrophobic pockets (e.g., c-Myc/Max dimerization interface ).
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Slow evaporation of ethanol at 4°C yields monoclinic crystals (space group P2₁/c).
- Additives : Trace acetic acid (1% v/v) promotes hydrogen bonding via the ester carbonyl.
- Data collection : Cryocooling (100 K) reduces thermal motion; resolution <1.0 Å confirms fluorine’s anisotropic displacement parameters .
Q. How does fluorination impact drug-likeness parameters in preclinical studies?
Methodological Answer:
- Lipophilicity (LogP) : Fluorine reduces LogP by ~0.5 compared to chloro analogs, measured via reversed-phase HPLC (C18 column, methanol/water gradient).
- Metabolic stability : Microsomal assays (human liver microsomes, NADPH) show increased half-life (>2 h) due to fluorine’s resistance to oxidative metabolism.
- Permeability : Caco-2 assays indicate moderate permeability (Papp = 5×10⁻⁶ cm/s), suitable for CNS-targeted prodrugs .
Q. What advanced techniques elucidate reaction mechanisms in fluorinated biphenyl systems?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare kH/kD in deutero-labeled substrates to identify rate-limiting steps (e.g., oxidative addition in cross-coupling).
- In situ NMR monitoring : Track intermediates (e.g., Pd-aryl complexes) in Suzuki-Miyaura reactions.
- Computational studies : Transition state analysis (M06-2X/def2-TZVP) reveals fluorine’s role in stabilizing Pd-π complexes .
Q. How is this compound applied in targeting protein-protein interactions (PPIs)?
Methodological Answer:
- Fluorescence polarization assays : Measure disruption of c-Myc/Max dimers (IC₅₀ ~34.8 μM) using FITC-labeled peptides.
- Cellular thermal shift assay (CETSA) : Confirm target engagement in HL60 cells (ΔTm = +3.5°C at 10 μM).
- Transcriptomic profiling : RNA-seq identifies downregulated c-Myc targets (e.g., ODC1, LDHA) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
